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Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two closely related

acetophenone derivatives: 3',5'-dimethoxyacetophenone and 3',4'-dimethoxyacetophenone.

The information presented herein is intended to assist researchers in selecting the appropriate

isomer for their synthetic needs and in understanding the directing effects of substituent groups

in electrophilic aromatic substitution reactions. The experimental data provided is illustrative

and based on established principles of organic chemistry.

Introduction
3',5'-Dimethoxyacetophenone and 3',4'-dimethoxyacetophenone are aromatic ketones that

serve as versatile intermediates in the synthesis of a wide range of biologically active

molecules, including pharmaceuticals and natural products.[1] The position of the two methoxy

groups on the phenyl ring significantly influences the electron density distribution and,

consequently, the regioselectivity and rate of chemical reactions, particularly electrophilic

aromatic substitution. Understanding these differences is crucial for designing efficient and

selective synthetic routes.

Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1.

These properties are essential for handling, purification, and characterization of the

compounds.
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Property
3',5'-
Dimethoxyacetophenone

3',4'-
Dimethoxyacetophenone

CAS Number 39151-19-4 1131-62-0

Molecular Formula C₁₀H₁₂O₃ C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol 180.20 g/mol

Melting Point 33-34 °C 47-54 °C

Boiling Point 290-291 °C 286-288 °C

Appearance
White to light yellow crystalline

powder

Yellow to beige crystalline

powder

Comparative Reactivity in Electrophilic Aromatic
Substitution
The primary difference in the chemical behavior of 3',5'- and 3',4'-dimethoxyacetophenone lies

in their reactivity towards electrophiles. This is governed by the electronic effects of the

methoxy (-OCH₃) and acetyl (-COCH₃) groups.

Methoxy Group (-OCH₃): An activating group that donates electron density to the aromatic

ring through resonance, primarily at the ortho and para positions. It is an ortho, para-director.

Acetyl Group (-COCH₃): A deactivating group that withdraws electron density from the

aromatic ring through both inductive and resonance effects, making the ring less reactive

towards electrophiles. It is a meta-director.[2]

3',4'-Dimethoxyacetophenone: In this isomer, the two methoxy groups are at positions that can

activate the ring for electrophilic attack. The acetyl group deactivates the ring, but the powerful

activating effect of the two methoxy groups, particularly the one at the 4'-position, makes the

ring more nucleophilic compared to the 3',5'-isomer. The directing effects of the substituents

are synergistic to some extent, leading to a higher degree of regioselectivity.

3',5'-Dimethoxyacetophenone: Here, the two methoxy groups are meta to each other. Their

activating effects are still significant, but they direct electrophilic attack to the positions ortho
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and para to them. The acetyl group directs to the positions meta to it. The interplay of these

directing effects can lead to a mixture of products.

A hypothetical comparison of the relative rates of bromination is presented in Table 2.

Compound
Relative Rate of
Bromination (Hypothetical)

Major Product(s)

Acetophenone 1 3-Bromoacetophenone

3',4'-Dimethoxyacetophenone ~10⁵
5'-Bromo-3',4'-

dimethoxyacetophenone

3',5'-Dimethoxyacetophenone ~10³

2'-Bromo-3',5'-

dimethoxyacetophenone and

4'-Bromo-3',5'-

dimethoxyacetophenone

Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions are provided below.

These are general procedures that can be adapted for the specific substrates.

Experimental Protocol: Bromination of
Dimethoxyacetophenones
This procedure describes the electrophilic bromination of the aromatic ring.

Materials:

Dimethoxyacetophenone isomer (1.0 eq)

Glacial Acetic Acid

Bromine (1.0 eq)

Sodium thiosulfate solution

Sodium bicarbonate solution
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Dichloromethane

Anhydrous sodium sulfate

Procedure:

Dissolve the dimethoxyacetophenone isomer in glacial acetic acid in a round-bottom flask

equipped with a magnetic stirrer and a dropping funnel.

Cool the solution in an ice bath.

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2

hours, monitoring the reaction progress by TLC.

Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate

to quench the excess bromine.

Neutralize the mixture with a saturated solution of sodium bicarbonate.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product, which can be

purified by recrystallization or column chromatography.

Experimental Protocol: Nitration of
Dimethoxyacetophenones
This procedure details the nitration of the aromatic ring.

Materials:

Dimethoxyacetophenone isomer (1.0 eq)

Concentrated Sulfuric Acid
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Concentrated Nitric Acid (1.0 eq)

Ice

Deionized water

Ethanol

Procedure:

In a flask immersed in an ice-salt bath, carefully add the dimethoxyacetophenone isomer to

concentrated sulfuric acid while stirring.[3]

Maintain the temperature below 5 °C.

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid

to concentrated sulfuric acid, keeping the mixture cool.

Add the nitrating mixture dropwise to the solution of the acetophenone derivative, ensuring

the temperature does not exceed 10 °C.[3]

After the addition, continue stirring for an additional 30 minutes in the ice bath.

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

Allow the ice to melt, and then collect the precipitated product by vacuum filtration.

Wash the solid with cold water until the washings are neutral.

Recrystallize the crude product from ethanol to obtain the purified nitro-substituted

acetophenone.

Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow of the

electrophilic aromatic substitution reactions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV2P0434
http://www.orgsyn.org/demo.aspx?prep=CV2P0434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimethoxyacetophenone
in Acetic Acid

Electrophilic
Aromatic Substitution

Bromine in
Acetic Acid

Quench with
Na₂S₂O₃

Neutralize with
NaHCO₃

Extract with
Dichloromethane

Dry with
Na₂SO₄

Purification
(Recrystallization/Chromatography) Brominated Product

Click to download full resolution via product page

Caption: Workflow for the bromination of dimethoxyacetophenones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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